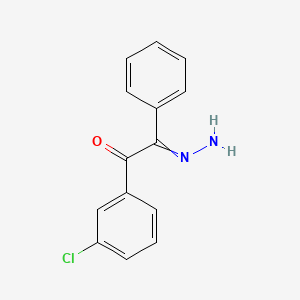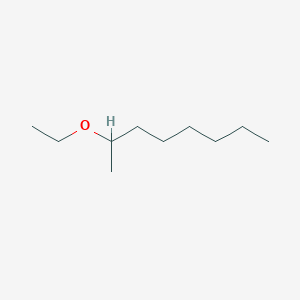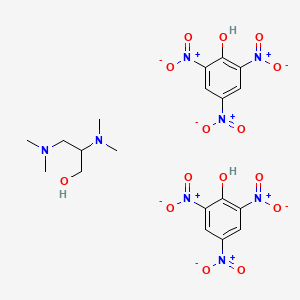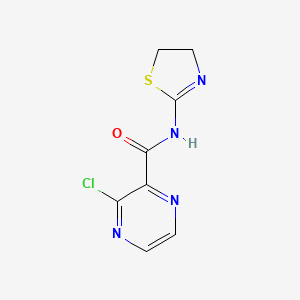![molecular formula C11H19FO2 B14520791 11-Fluorobicyclo[4.4.1]undecane-1,6-diol CAS No. 62911-57-3](/img/structure/B14520791.png)
11-Fluorobicyclo[4.4.1]undecane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluorobicyclo[441]undecane-1,6-diol is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol typically involves the formation of the bicyclic structure followed by the introduction of the fluorine atom and hydroxyl groups. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
11-Fluorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
11-Fluorobicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
11-Chlorobicyclo[4.4.1]undecane-1,6-diol: Similar in structure but with a chlorine atom instead of fluorine.
11-Bromobicyclo[4.4.1]undecane-1,6-diol: Contains a bromine atom instead of fluorine.
Uniqueness
11-Fluorobicyclo[4.4.1]undecane-1,6-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
62911-57-3 |
|---|---|
Molecular Formula |
C11H19FO2 |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
11-fluorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19FO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
InChI Key |
PUFQXSMIZPUYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC(C1)(C2F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14520713.png)

![2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14520730.png)

![[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520739.png)

![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)
![Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene](/img/structure/B14520763.png)
![2-[(2-Chloroethyl)amino]ethyl dodecanoate](/img/structure/B14520767.png)

![Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14520770.png)
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)

![4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane](/img/structure/B14520788.png)
